1-(2-Methyl-1-phenylprop-1-en-1-yl)-3-phenyl-1H-indene
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Overview
Description
1-(2-Methyl-1-phenylprop-1-en-1-yl)-3-phenyl-1H-indene is an organic compound that belongs to the class of indenes. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. This particular compound is characterized by the presence of a phenyl group and a methyl group attached to the indene structure, making it a unique and interesting molecule for various chemical studies and applications.
Preparation Methods
The synthesis of 1-(2-Methyl-1-phenylprop-1-en-1-yl)-3-phenyl-1H-indene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-methyl-1-phenylpropan-1-one and phenylacetylene.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium tert-butoxide in a solvent like tetrahydrofuran (THF) under an inert atmosphere.
Procedure: The 2-methyl-1-phenylpropan-1-one is first deprotonated by the base to form an enolate, which then undergoes a nucleophilic addition to phenylacetylene, followed by cyclization to form the indene structure.
Purification: The crude product is purified by column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-(2-Methyl-1-phenylprop-1-en-1-yl)-3-phenyl-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds to single bonds, yielding saturated derivatives.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
1-(2-Methyl-1-phenylprop-1-en-1-yl)-3-phenyl-1H-indene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to its biological activity, including potential pharmacological effects.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: The compound may find applications in the development of new materials, such as polymers or advanced composites.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-1-phenylprop-1-en-1-yl)-3-phenyl-1H-indene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
1-(2-Methyl-1-phenylprop-1-en-1-yl)-3-phenyl-1H-indene can be compared with other similar compounds, such as:
1-(2-Methyl-1-phenylprop-1-en-1-yl)naphthalene: This compound has a naphthalene ring instead of an indene ring, which affects its chemical properties and reactivity.
2-(N-(2-Methyl-1-phenylprop-1-en-1-yl)-2-sulfoacetamido)acetic acid: This compound contains additional functional groups, such as a sulfoacetamido group, which significantly alter its chemical behavior and applications.
Phenylpropene derivatives: These compounds share a similar phenylpropene structure but differ in the substituents attached to the phenyl ring, leading to variations in their chemical and biological properties.
Properties
CAS No. |
919341-92-7 |
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Molecular Formula |
C25H22 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1-(2-methyl-1-phenylprop-1-enyl)-3-phenyl-1H-indene |
InChI |
InChI=1S/C25H22/c1-18(2)25(20-13-7-4-8-14-20)24-17-23(19-11-5-3-6-12-19)21-15-9-10-16-22(21)24/h3-17,24H,1-2H3 |
InChI Key |
VVXWZSUKQBDSAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C1C=C(C2=CC=CC=C12)C3=CC=CC=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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